![molecular formula C22H22ClN3O2 B2968056 {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1638709-07-5](/img/structure/B2968056.png)
{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C22H22ClN3O2 and its molecular weight is 395.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Imaging Agents for Parkinson's Disease
- A study focused on the synthesis of [11C]HG-10-102-01, a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease. This agent was synthesized from specific precursors with a high radiochemical yield and purity, highlighting its potential for neurological research and diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).
Synthesis and Evaluation of Quinoline Derivatives
- Research into novel quinoline-based 1,2,3-triazoles has demonstrated antimicrobial and antimalarial activities, showcasing the versatility of quinoline derivatives in developing new therapeutic agents (Parthasaradhi, Suresh, Ranjithkumar, & Savithajyostna, 2015).
- Another study highlighted the antiproliferative effects of 3-phenylquinolinylchalcone derivatives against non-small cell lung cancers and breast cancers, identifying potent compounds for further drug development (Tseng et al., 2013).
Novel Fluorophores for Biomedical Analysis
- The discovery of 6-methoxy-4-quinolone as a stable fluorophore with strong fluorescence across a wide pH range in aqueous media, and its application as a fluorescent labeling reagent, opens new avenues for biomedical analysis (Hirano et al., 2004).
Propiedades
IUPAC Name |
[6-chloro-4-(1-phenylethylamino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-15(16-5-3-2-4-6-16)25-21-18-13-17(23)7-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h2-8,13-15H,9-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVBDKGKNMYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
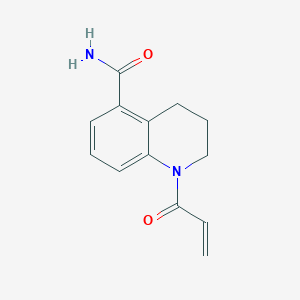
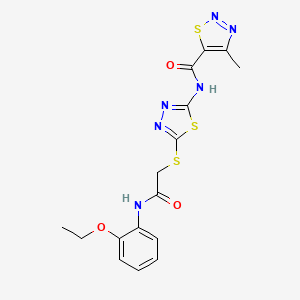
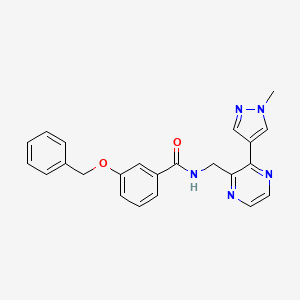
![N-(2,5-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2967980.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2967981.png)
![5-(2-Nitrophenyl)sulfonyl-1-piperidin-4-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-one](/img/structure/B2967982.png)
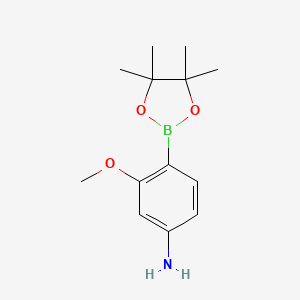
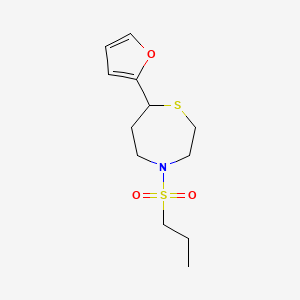
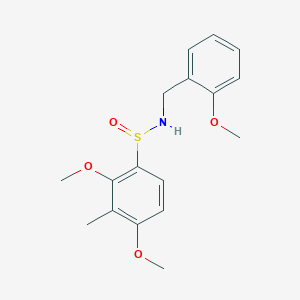
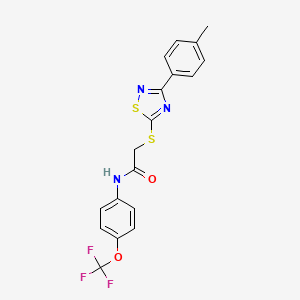
![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2967991.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2967993.png)
![Ethyl 3-[2-(4-chloroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2967994.png)

